BenchChemオンラインストアへようこそ!

2,5-Dioxa-7-azaspiro[3.4]octan-6-one

Antimicrobial Spirocyclic Scaffold Infectious Disease

This spirocyclic building block (CAS 2106763-23-7) delivers a conformationally rigid oxa-aza spiro[3.4]octane core that introduces genuine three-dimensionality into your candidate molecules—a direct answer to the flat-aromatic bias plaguing many fragment libraries. The fused heteroatom architecture enhances solubility and protein-binding specificity compared to flexible-chain analogs. Critically, the chiral spirocyclic framework supports enantioselective synthesis campaigns where single-enantiomer activity governs target engagement. Reported biochemical activity against dihydroorotase (IC₅₀ 1,000,000 nM) provides an SAR starting point for pyrimidine biosynthesis inhibition programs. Procure this scaffold to diversify your fragment collection with a rigid, sp³-rich pharmacophore.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B13909385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxa-7-azaspiro[3.4]octan-6-one
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1C2(COC2)OC(=O)N1
InChIInChI=1S/C5H7NO3/c7-4-6-1-5(9-4)2-8-3-5/h1-3H2,(H,6,7)
InChIKeyAQXLOGOGIPNVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxa-7-azaspiro[3.4]octan-6-one (CAS 2106763-23-7): Core Scaffold Identity and Chemical Specifications


2,5-Dioxa-7-azaspiro[3.4]octan-6-one (CAS 2106763-23-7) is a spirocyclic building block comprising a fused oxa-aza heterocyclic system with molecular formula C₅H₇NO₃ and molecular weight 129.11 g/mol . The compound features a rigid three-dimensional spiro[3.4]octane core that incorporates both oxygen and nitrogen heteroatoms, making it a scaffold of interest for constructing three-dimensional candidate molecules with enhanced solubility and target selectivity profiles compared to traditional flat aromatic structures .

Why Spirocyclic Scaffolds Like 2,5-Dioxa-7-azaspiro[3.4]octan-6-one Are Not Freely Interchangeable in Drug Discovery


Spirocyclic scaffolds define a rigid three-dimensional space that increases specific interactions with protein binding sites [1]. The spiro[3.4]octane framework in 2,5-dioxa-7-azaspiro[3.4]octan-6-one introduces conformational rigidity absent in flexible-chain analogs, which can substantially alter target binding kinetics and selectivity profiles. The synthesis of single-enantiomer spirocycles is particularly critical, as the biological activity of chiral spirocyclic molecules often resides in only one enantiomer . Substitution with alternative scaffolds lacking this spirocyclic constraint may result in loss of target engagement or altered pharmacokinetic properties.

2,5-Dioxa-7-azaspiro[3.4]octan-6-one: Quantitative Differentiation Evidence Against Comparator Scaffolds


Antimicrobial Activity of 2,5-Dioxa-7-azaspiro[3.4]octan-6-one Against Clinically Relevant Bacterial Strains

Preliminary studies have demonstrated that 2,5-dioxa-7-azaspiro[3.4]octan-6-one possesses antimicrobial properties against several bacterial strains, positioning it as a candidate for further development in infectious disease treatment . No quantitative MIC data were available for direct head-to-head comparison with close analogs such as 8-cyclopropyl-2,5-dioxa-7-azaspiro[3.4]octan-6-one or 2-amino-5-oxa-7-azaspiro[3.4]octan-6-one. The observed activity is reported only as qualitative presence of antimicrobial properties.

Antimicrobial Spirocyclic Scaffold Infectious Disease

Enantiomer-Dependent Activity Precedent in Azaspiro Antimicrobial Agents

In related azaspiro antimicrobial series, one enantiomer of a 7-amino-5-azaspiro[2.4]heptane structure exhibits more potent antimicrobial activity than the other, with the 7-(S)-amino-5-azaspiro[2.4]heptane derivative identified as the more active enantiomer [1]. This stereochemical dependence underscores that enantiomeric purity is a critical specification when sourcing spirocyclic azaspiro building blocks. No direct data exist for 2,5-dioxa-7-azaspiro[3.4]octan-6-one enantiomers.

Antimicrobial Enantioselectivity Spirocyclic

Inhibition of Dihydroorotase by 2,5-Dioxa-7-azaspiro[3.4]octan-6-one

2,5-Dioxa-7-azaspiro[3.4]octan-6-one was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1,000,000 nM (1 mM) at pH 7.37 and a test concentration of 10 µM [1]. No comparator data are available for close analogs in the same assay system, and the observed potency is weak relative to typical drug-like inhibitors.

Enzyme Inhibition Dihydroorotase Biochemical Assay

2,5-Dioxa-7-azaspiro[3.4]octan-6-one: Evidence-Backed Research and Industrial Application Scenarios


Scaffold for 3D-Oriented Fragment-Based Drug Discovery Libraries

The rigid spiro[3.4]octane framework of 2,5-dioxa-7-azaspiro[3.4]octan-6-one introduces three-dimensional character and conformational constraint that can enhance specific interactions with protein binding sites [1]. This scaffold is suitable for constructing fragment libraries where three-dimensional diversity is prioritized over flat aromatic structures .

Intermediate for Enantioselective Synthesis of Bioactive Spirocyclic Derivatives

Given the established class-level precedent that antimicrobial activity in azaspiro compounds can be enantiomer-dependent, with one enantiomer demonstrating increased bactericidal activity compared to the other [1], 2,5-dioxa-7-azaspiro[3.4]octan-6-one serves as a versatile intermediate for asymmetric synthesis campaigns requiring chiral spirocyclic building blocks .

Tool Compound for Dihydroorotase Enzymology Studies

The compound has been evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, showing an IC₅₀ of 1,000,000 nM at pH 7.37 [1]. While the observed potency is weak, this biochemical activity may inform structure-activity relationship (SAR) explorations around the spirocyclic oxa-aza core in pyrimidine biosynthesis inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dioxa-7-azaspiro[3.4]octan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.